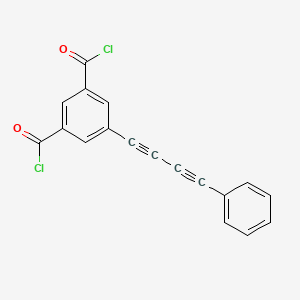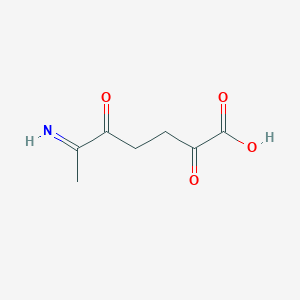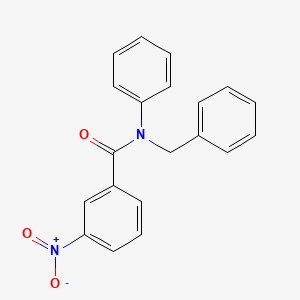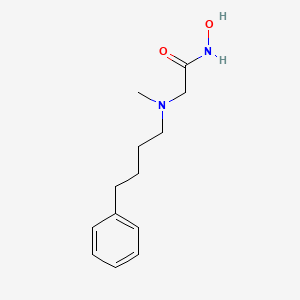
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride is a complex organic compound characterized by its unique structure, which includes a phenylbuta-1,3-diyn-1-yl group attached to a benzene ring with two dicarbonyl dichloride groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride typically involves the oxidative coupling of acetylene compounds. One common method is the sequential oxidative acetylene coupling, which utilizes orthogonal alkyne protection groups to facilitate the closure of macrocyclic subunits . This method ensures the formation of the desired diacetylene bridged terphenylic macrocycle.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
Types of Reactions
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloride groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used to substitute the dichloride groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride has several scientific research applications:
作用机制
The mechanism by which 5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound. For example, in oxidation reactions, the compound may target specific oxidizable groups, leading to the formation of new products.
相似化合物的比较
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound shares a similar diacetylene bridged structure but lacks the dicarbonyl dichloride groups.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: Another related compound with a similar phenylbuta-1,3-diyn-1-yl group but different functional groups.
Uniqueness
5-(4-Phenylbuta-1,3-diyn-1-yl)benzene-1,3-dicarbonyl dichloride is unique due to the presence of both the phenylbuta-1,3-diyn-1-yl group and the dicarbonyl dichloride groups
属性
CAS 编号 |
928155-83-3 |
|---|---|
分子式 |
C18H8Cl2O2 |
分子量 |
327.2 g/mol |
IUPAC 名称 |
5-(4-phenylbuta-1,3-diynyl)benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C18H8Cl2O2/c19-17(21)15-10-14(11-16(12-15)18(20)22)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12H |
InChI 键 |
NVWPWBGRFVMULV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)

![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)



![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)


![2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol](/img/structure/B14187459.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
![3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B14187469.png)
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
